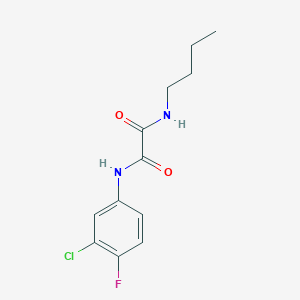

N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O2/c1-2-3-6-15-11(17)12(18)16-8-4-5-10(14)9(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDPZKVOTDCHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves the reaction of butylamine with 3-chloro-4-fluoroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

-

Step 1: : Preparation of the intermediate

- React butylamine with oxalyl chloride to form N-butyl oxalamide.

- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (e.g., nitrogen or argon).

-

Step 2: : Formation of the final product

- React N-butyl oxalamide with 3-chloro-4-fluoroaniline.

- Reaction conditions: Anhydrous solvent, room temperature, and inert atmosphere.

Industrial Production Methods

Industrial production of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The oxalamide moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of oxalamide derivatives with higher oxidation states.

Reduction: Formation of reduced amide derivatives.

Hydrolysis: Formation of butylamine, 3-chloro-4-fluoroaniline, and oxalic acid.

Scientific Research Applications

Medicinal Chemistry

N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Properties : Preliminary studies indicate that compounds with similar structures can modulate inflammatory pathways. This compound may reduce cytokine levels, suggesting potential applications in treating inflammatory diseases such as arthritis.

- Anticancer Activity : Research has shown that oxalamides can induce apoptosis in cancer cells. N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide may be explored as a candidate for cancer therapy due to its structural characteristics that enhance biological interactions .

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | In vitro cytokine assays | Significant reduction in cytokine levels observed |

| Anticancer | Cytotoxicity assays | Induced apoptosis in various cancer cell lines |

The biological activity of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic applications.

- Receptor Binding : Initial studies suggest that it could bind to receptors involved in neurological functions, indicating a role in neuropharmacology .

Case Study 1: Neuropharmacological Potential

A study evaluated the effects of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide on neuronal cells. Results indicated that the compound enhances neuronal survival and promotes neurogenesis, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Findings revealed moderate inhibitory effects, indicating potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards the target molecules. The oxalamide moiety plays a crucial role in stabilizing the compound’s interaction with the target, leading to its desired biological effects.

Comparison with Similar Compounds

Hydrogen Bonding and Conformational Analysis

Oxalamides exhibit planar trans zig-zag conformations stabilized by intermolecular N–H···O hydrogen bonds. Comparative

- Planar Conformations : A 180° torsional angle in C2 maximizes hydrogen bonding, critical for mechanical strength in elastomers .

- Polymer Compatibility: The target compound’s 3-chloro-4-fluorophenyl group may reduce nucleation barriers in polyhydroxyalkanoates (PHAs), similar to oxalamides in .

Key Research Findings

Substituent-Driven Properties: Electron-withdrawing groups (e.g., Cl, F) enhance thermal stability and polymer compatibility . Alkyl chains (e.g., butyl) improve solubility in non-polar matrices but may reduce crystallinity.

Structural vs. Functional Analogs :

- Oxalamides outperform malonamides in hydrogen bonding but require optimized substituents for biological activity .

- The 3-chloro-4-fluorophenyl group is versatile, appearing in kinase inhibitors () and acetamide ligands () .

Gaps and Contradictions: Limited data on the target compound’s synthesis yield and biological activity. focuses on polymer applications, whereas medicinal studies (e.g., ) lack mechanistic details.

Biological Activity

N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group attached to one nitrogen atom and a 3-chloro-4-fluorophenyl group linked to the second nitrogen atom of the oxalamide moiety. This structural arrangement suggests potential interactions with various biological targets, which may lead to therapeutic effects.

1. Anticancer Properties

Research indicates that compounds with similar oxalamide structures exhibit significant anticancer activity. For example, studies have shown that oxalamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

2. Antimicrobial Activity

N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

3. Anti-inflammatory Effects

Similar compounds have been evaluated for their anti-inflammatory properties. Research indicates that oxalamides can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential use in treating inflammatory diseases .

The biological activity of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways.

- Receptor Interaction : It may bind to receptors that modulate cellular responses, influencing processes such as apoptosis and inflammation.

- Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

Study 1: Anticancer Activity Assessment

A study investigating the anticancer properties of oxalamides found that N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide exhibited significant cytotoxicity against human cancer cell lines (IC50 values in the low micromolar range). The study highlighted the compound's ability to induce apoptosis through caspase activation and mitochondrial dysfunction .

Study 2: Antimicrobial Efficacy

In a comparative analysis, N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide was tested against a panel of bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Summary

| Property/Activity | Value/Description |

|---|---|

| Chemical Structure | N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide |

| Anticancer IC50 | Low micromolar range |

| Antimicrobial MIC | Lower than standard antibiotics |

| Inflammatory Cytokine Inhibition | Significant reduction observed |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.